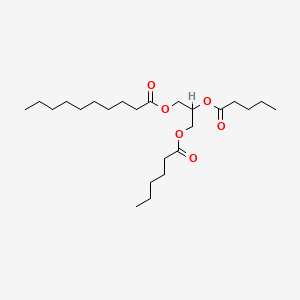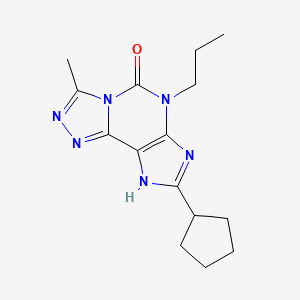
8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a propyl group attached to a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the efficiency of each step .
Análisis De Reacciones Químicas
Types of Reactions
8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazolopyrimidines with different substituents. Examples include:
- 8-Cyclopentyl-3-methyl-6-ethyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
- 8-Cyclopentyl-3-methyl-6-butyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
Uniqueness
What sets 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one apart is its specific combination of substituents, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
135445-97-5 |
|---|---|
Fórmula molecular |
C15H20N6O |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
8-cyclopentyl-3-methyl-6-propyl-9H-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H20N6O/c1-3-8-20-13-11(14-19-18-9(2)21(14)15(20)22)16-12(17-13)10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H,16,17) |
Clave InChI |
XLZCCEONHHHKNP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C3=NN=C(N3C1=O)C)NC(=N2)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



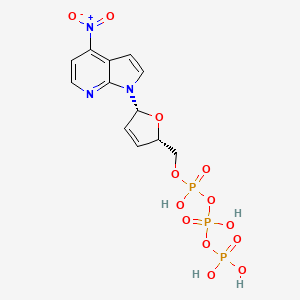

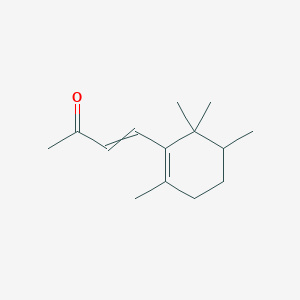


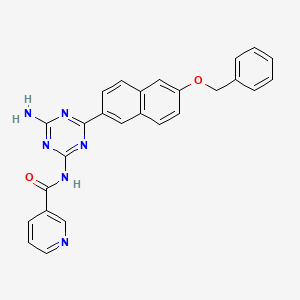
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
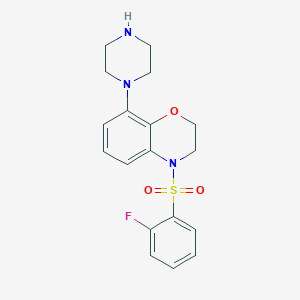
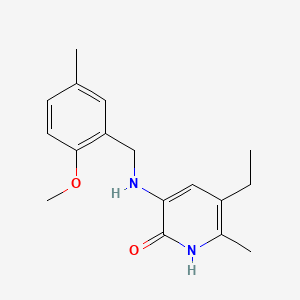
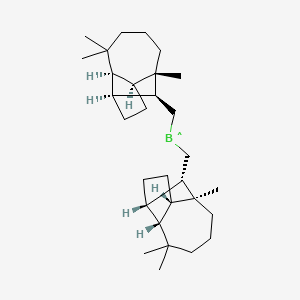
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide](/img/structure/B12784044.png)
